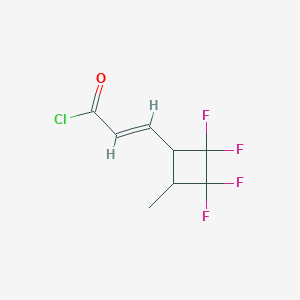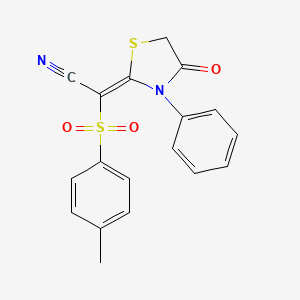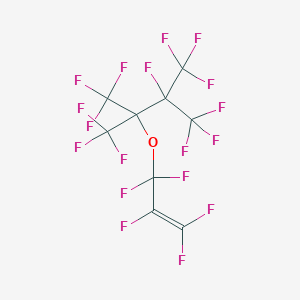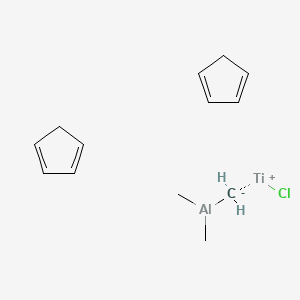
3-(4-METHYL-2,2,3,3-TETRAFLUOROCYCLOBUT-1-YL)ACRYLOYL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methyl-2,2,3,3-tetrafluorocyclobut-1-yl)acryloyl chloride is a chemical compound with the molecular formula C8H7ClF4O and a molecular weight of 230.59 g/mol.
準備方法
The synthesis of 3-(4-Methyl-2,2,3,3-tetrafluorocyclobut-1-yl)acryloyl chloride involves several steps. One common method includes the reaction of 4-methyl-2,2,3,3-tetrafluorocyclobutanone with acryloyl chloride under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
3-(4-Methyl-2,2,3,3-tetrafluorocyclobut-1-yl)acryloyl chloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Addition Reactions: The double bond in the acryloyl group can undergo addition reactions with various reagents.
Polymerization: The acryloyl group can also participate in polymerization reactions, forming polymers with unique properties.
Common reagents used in these reactions include nucleophiles like amines and alcohols, as well as catalysts to facilitate the reactions. The major products formed depend on the specific reagents and conditions used in the reactions.
科学的研究の応用
3-(4-Methyl-2,2,3,3-tetrafluorocyclobut-1-yl)acryloyl chloride has significant potential in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the development of new biochemical assays and probes.
Medicine: Research is ongoing into its potential use in drug development and delivery systems.
Industry: It has applications in the production of specialty polymers and materials with unique properties.
作用機序
The mechanism of action of 3-(4-Methyl-2,2,3,3-tetrafluorocyclobut-1-yl)acryloyl chloride involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the acryloyl group, which can form covalent bonds with nucleophiles. This reactivity allows it to modify proteins and other biomolecules, making it useful in various biochemical applications.
類似化合物との比較
Similar compounds to 3-(4-Methyl-2,2,3,3-tetrafluorocyclobut-1-yl)acryloyl chloride include:
2,2,3,3-Tetrafluorobutanediol: This compound shares the tetrafluorocyclobutyl structure but differs in its functional groups.
1-Chloro-2,2,3,3-tetrafluoropropane: Another compound with a similar fluorinated structure but different reactivity and applications.
The uniqueness of this compound chloride lies in its combination of the acryloyl group with the tetrafluorocyclobutyl structure, which imparts distinct chemical properties and reactivity.
特性
IUPAC Name |
(E)-3-(2,2,3,3-tetrafluoro-4-methylcyclobutyl)prop-2-enoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF4O/c1-4-5(2-3-6(9)14)8(12,13)7(4,10)11/h2-5H,1H3/b3-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXXKOPKBGNNPHV-NSCUHMNNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C1(F)F)(F)F)C=CC(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(C(C1(F)F)(F)F)/C=C/C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![triethoxy-[2-[3-methyl-5-[[3-methyl-5-(2-triethoxysilylethyl)phenyl]trisulfanyl]phenyl]ethyl]silane](/img/structure/B6313877.png)

![4-Amino-3-mercapto-5-(2-chlorophenyl)-[1,2,3]-triazole; 98%](/img/structure/B6313892.png)







